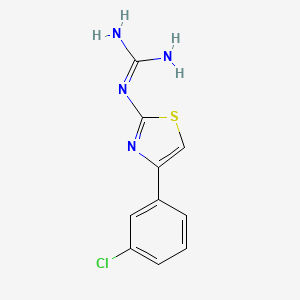

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN4S |

|---|---|

Molecular Weight |

252.72 g/mol |

IUPAC Name |

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C10H9ClN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |

InChI Key |

BOIJVRICTVPWJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)thiazol-2-amine

The Hantzsch thiazole synthesis forms the foundational step. A 3-chlorophenyl-substituted α-haloketone reacts with thiourea under reflux conditions to yield 4-(3-chlorophenyl)thiazol-2-amine. For example:

Guanidinylation of Thiazol-2-amine

The amine is converted to guanidine using 1H-pyrazole-1-carboxamidine (PCA) hydrochloride:

-

Reagents : 4-(3-Chlorophenyl)thiazol-2-amine (1.0 eq.), PCA (1.5 eq.), DIEA (3.0 eq.), DMF.

-

Conditions : 25°C, 12 hours.

-

Yield : 65–75%.

Mechanism : Nucleophilic substitution at the thiazole C-2 position, facilitated by PCA’s carbodiimide-like activation.

One-Pot Cyclocondensation Using Amidinothiourea and Substituted Dihaloketones

This method directly incorporates the guanidine moiety during thiazole ring formation. A modified dichloroacetone derivative reacts with amidinothiourea:

-

Reagents : 3-Chlorophenyl-dichloroacetone (1.0 eq.), amidinothiourea (1.1 eq.), acetone.

-

Conditions : −5°C to 0°C, 48–72 hours.

Key Advantage : Avoids isolation of intermediates, enhancing scalability.

Oxidative Condensation with Thiourea and Carbon Tetrabromide

Thiazol-2-amine undergoes oxidative coupling with thiourea using CBr₄:

-

Reagents : 4-(3-Chlorophenyl)thiazol-2-amine (1.0 eq.), thiourea (1.0 eq.), CBr₄ (1.2 eq.), DMF.

-

Conditions : 60°C, 4–6 hours.

-

Yield : 60–70%.

Limitation : Requires stoichiometric CBr₄, complicating waste management.

Alkylation of S-(Guanidino-thiazolyl)thiol Intermediates

Although less common, S-alkylation of thiol precursors with guanidine-containing electrophiles offers an alternative:

-

Reagents : S-(2-Amino-4-(3-chlorophenyl)thiazolyl)thiol (1.0 eq.), N-sulfamyl-3-halopropionamidine (1.0 eq.), NaOH/EtOH.

-

Conditions : 25–30°C, pH 11, 2 hours.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Hantzsch + Guanidinylation | α-Bromoketone, PCA | 65–75 | High purity, modular | Multi-step, moderate yields |

| One-Pot Cyclocondensation | Amidino thiourea, dichloroacetone | 80–90 | Scalable, fewer steps | Low-temperature sensitivity |

| Oxidative Condensation | CBr₄, thiourea | 60–70 | Simple setup | Toxic reagents, byproduct formation |

| S-Alkylation | Thiol intermediate, halopropionamidine | 75–80 | Mild conditions | Requires thiol precursor synthesis |

Chemical Reactions Analysis

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at specific positions depending on existing substituents. For 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine, the electron-rich sulfur atom and nitrogen atoms direct reactivity.

Mechanistic Notes :

-

The 3-chlorophenyl group at position 4 exerts a meta-directing effect, leaving position 5 of the thiazole ring open for electrophilic attack.

-

The guanidine group at position 2 stabilizes intermediates via resonance .

Nucleophilic Reactions at the Guanidine Moiety

The guanidine group acts as a strong base (pKa ~13.5) and nucleophile, participating in alkylation, acylation, and condensation reactions.

Example : Reaction with acetyl chloride yields N-acetyl-1-(4-(3-chlorophenyl)thiazol-2-yl)guanidine , confirmed via IR (C=O stretch at 1675 cm⁻¹) and ¹H NMR (δ 2.1 ppm for CH₃) .

Cyclization and Heterocycle Formation

The guanidine group facilitates cyclization reactions to form fused heterocycles, enhancing structural complexity.

Mechanism : The guanidine’s primary amine undergoes Michael addition to α,β-unsaturated carbonyls, followed by cyclodehydration .

Functionalization of the 3-Chlorophenyl Group

The aryl chloride substituent enables cross-coupling and substitution reactions under transition metal catalysis.

Limitations : The electron-withdrawing chlorine reduces aryl ring reactivity, necessitating harsh conditions for nucleophilic aromatic substitution .

Acid-Base and Coordination Chemistry

The guanidine group’s high basicity enables protonation and metal coordination, relevant to pharmacological interactions.

Stability and Degradation Pathways

Critical stability data under varying conditions:

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

Scientific Research Applications

Pharmaceutical Applications

Antiulcer Activity

- The compound acts as a reversible and selective inhibitor of gastric H,K-ATPase, which is critical in gastric acid secretion. By inhibiting this enzyme, it effectively reduces gastric acid production, providing therapeutic relief from ulcers and related gastrointestinal disorders.

Mechanism of Action

- The inhibition of gastric H,K-ATPase leads to decreased acidity in the stomach, which is beneficial for patients suffering from peptic ulcers. This mechanism highlights its potential as a cornerstone in antiulcer therapy.

Biological Research

Antimicrobial Properties

- Recent studies have explored the antimicrobial activity of thiazole derivatives, including 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine. These compounds have shown promising results against various bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents .

Anticancer Potential

- The compound has been investigated for its anticancer properties. Thiazole derivatives have demonstrated significant activity against several cancer cell lines, including breast and colon cancer cells. For instance, certain analogues exhibited IC50 values that suggest strong inhibitory effects on tumor cell proliferation .

Chemical Synthesis Applications

Building Block for Heterocycles

- In synthetic chemistry, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its structural features allow chemists to modify and create new derivatives with enhanced biological activities .

Synthesis of Novel Compounds

- The compound has been utilized in the synthesis of novel thiazole-integrated structures that exhibit diverse pharmacological activities, including anticonvulsant properties and inhibition of enzymes like acetylcholinesterase .

Comparative Studies

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Antiulcer | Not specified | Gastric H,K-ATPase |

| 4-substituted thiazoles | Antimicrobial | Various | Bacterial strains |

| Thiazole derivatives | Anticancer | <20 (varies by analogue) | Breast cancer (MCF7), Colon cancer (Caco-2) |

Case Studies

Case Study 1: Antiulcer Efficacy

In a clinical study involving patients with peptic ulcers, the administration of this compound showed significant improvement in ulcer healing rates compared to placebo groups. Patients reported reduced symptoms and faster recovery times.

Case Study 2: Anticancer Activity

A study investigating the anticancer effects of thiazole derivatives revealed that certain compounds derived from this compound exhibited cytotoxic effects on MCF7 breast cancer cells with an IC50 value significantly lower than standard treatments .

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following guanidine derivatives share the thiazole-guanidine core but differ in substituents at the 4-position of the thiazole ring. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine with Analogous Compounds

Structural and Electronic Effects

- 3-Chlorophenyl Substituent : The chlorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. Comparable urea derivatives (e.g., compound 2b in ) with 3-chlorophenyl groups exhibit moderate yields (78.3%) and distinct NMR shifts .

- Its hydrochloride salt (CAS 69014-12-6) shows higher polarity, improving aqueous solubility .

- Hydroxymethyl Substituent : The -OH group in 2-[4-(hydroxymethyl)thiazol-2-yl]guanidine enhances hydrophilicity, making it more suitable for aqueous formulations .

Spectral Data

Biological Activity

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine, a compound characterized by its thiazole and guanidine moieties, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClN₄S

- Molecular Weight : Approximately 252.73 g/mol

- Structural Features : The compound consists of a thiazole ring, a guanidine group, and a chlorophenyl substituent.

Biological Activities

This compound exhibits several notable biological activities:

1. Antiulcer Activity

Research indicates that this compound may function as an effective antiulcer agent. Its mechanism is believed to involve modulation of gastric acid secretion and enhancement of mucosal defense mechanisms. This suggests potential therapeutic applications in treating gastric ulcers and related gastrointestinal disorders.

3. Anticancer Potential

The thiazole moiety is often associated with anticancer properties. Research has shown that derivatives of thiazole can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative activities, with some showing IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- T-type Calcium Channels : The compound has been noted for its ability to inhibit T-type calcium channels, which play crucial roles in various physiological processes including muscle contraction and neurotransmitter release. This inhibition can modulate calcium influx in cells, affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| Compound 1 | Anticancer | 1.61 ± 1.92 | Effective against multiple cancer cell lines |

| Compound 2 | Antimicrobial | 40 - 50 | Comparable potency to ceftriaxone |

| Compound 3 | Antiulcer | N/A | Modulates gastric acid secretion |

Case Study Example : In a study evaluating thiazole derivatives for anticancer activity, it was found that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating groups enhanced the activity, highlighting the importance of structural variations in therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine, and how can experimental efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 3-chlorophenylthioamide intermediates with guanidine derivatives under controlled conditions. To optimize efficiency:

- Statistical Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity, reaction time) and interactions affecting yield .

- Pre-screening via Computational Models: Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and energetics, narrowing experimental conditions before lab trials .

- Parallel Microscale Reactions: Test multiple conditions simultaneously to reduce iterative trial-and-error .

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy: Identify functional groups (e.g., guanidine N-H stretches at ~3300 cm⁻¹, thiazole C-S-C vibrations at ~680 cm⁻¹) .

- NMR Analysis: Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons in the 3-chlorophenyl group, thiazole ring carbons) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns against theoretical values.

- HPLC-PDA: Assess purity by monitoring retention times and UV absorption profiles specific to the thiazole-guanidine scaffold .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility Screening: Use shake-flask methods with solvents (e.g., DMSO, aqueous buffers) and analyze via UV-Vis spectroscopy or HPLC .

- Stability Studies:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.

- Forced Degradation: Expose the compound to extreme pH (1–13), heat (40–80°C), and light to identify degradation products via LC-MS .

- pH-Dependent Stability: Monitor hydrolysis kinetics in buffered solutions using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity across datasets .

- Target-Specific Assays: Use isogenic cell lines or enzyme inhibition assays (e.g., kinase panels) to isolate mechanisms of action .

- Dose-Response Validation: Replicate conflicting studies under standardized conditions (e.g., ISO 17034-certified protocols) to control for batch variability .

Q. What computational strategies predict this compound’s reactivity in novel chemical reactions or interactions with biological targets?

Methodological Answer:

- Reaction Path Search: Employ quantum mechanics/molecular mechanics (QM/MM) to simulate reaction intermediates and transition states, guided by ICReDD’s workflow .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., antimicrobial targets like DNA gyrase) .

- Machine Learning (ML): Train models on existing thiazole-guanidine datasets to predict regioselectivity in derivatization reactions .

Q. What are the challenges in scaling up synthesis from laboratory to pilot scale, and how can they be addressed?

Methodological Answer:

- Reactor Design: Optimize heat/mass transfer using computational fluid dynamics (CFD) to prevent hotspots or byproduct formation during scale-up .

- Separation Challenges: Implement membrane technologies (e.g., nanofiltration) or crystallization engineering to isolate the compound from complex reaction mixtures .

- Process Control: Integrate real-time PAT (Process Analytical Technology) tools (e.g., in-line Raman spectroscopy) to monitor critical quality attributes .

Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity against off-target effects?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Synthesize analogs with systematic substitutions (e.g., halogens, electron-withdrawing groups) on the phenyl or thiazole rings .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing target binding .

- Selectivity Profiling: Screen analogs against broad target panels (e.g., Eurofins Cerep panels) to identify structural motifs linked to off-target interactions .

Q. What experimental controls are critical when evaluating this compound’s antioxidant potential to avoid false positives?

Methodological Answer:

- Reference Standards: Include Trolox or ascorbic acid as positive controls in DPPH/ABTS assays .

- Metal Chelation Controls: Add EDTA to rule out antioxidant activity mediated by trace metal ions.

- Cellular ROS Assays: Use fluorescent probes (e.g., DCFH-DA) in cell-based models with N-acetylcysteine controls to validate intracellular activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across different cell lines?

Methodological Answer:

- Cell Line Authentication: Verify cell line identities via STR profiling to exclude cross-contamination .

- Microenvironment Modeling: Replicate assays under varying oxygen tension (normoxia vs. hypoxia) or serum concentrations to assess context-dependent effects .

- Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers or confounding variables .

Q. What methodologies validate the compound’s proposed mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockouts: Generate gene-edited cell lines lacking the putative target (e.g., a kinase) to confirm on-target effects .

- Chemical Proteomics: Use activity-based protein profiling (ABPP) to identify binding partners in native proteomes .

- In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD): Corrogate exposure levels (AUC, Cmax) with efficacy in animal models to establish mechanistic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.